Dimethyl 5-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIMETHYL 5-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
The synthesis of 2,4-DIMETHYL 5-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline and thiophene intermediates. Common synthetic routes include:
Quinoline Synthesis: The quinoline moiety can be synthesized using methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Thiophene Synthesis: Thiophene derivatives can be synthesized using condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.
Chemical Reactions Analysis
2,4-DIMETHYL 5-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL 5-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The thiophene moiety may interact with proteins and enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline and thiophene derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiophene Derivatives: Compounds like suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic).
2,4-DIMETHYL 5-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C27H24N2O6S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
dimethyl 5-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H24N2O6S/c1-5-35-17-10-8-9-16(13-17)21-14-19(18-11-6-7-12-20(18)28-21)24(30)29-25-22(26(31)33-3)15(2)23(36-25)27(32)34-4/h6-14H,5H2,1-4H3,(H,29,30) |
InChI Key |
VRFCMOQLWSHJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
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